molecular formula C8H4Br6 B14509657 1,3-Dibromo-2,4-bis(dibromomethyl)benzene CAS No. 62750-68-9

1,3-Dibromo-2,4-bis(dibromomethyl)benzene

Cat. No.: B14509657
CAS No.: 62750-68-9
M. Wt: 579.5 g/mol
InChI Key: DIEWHFFGXGGNRI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-bis(dibromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, 2, and 4 are replaced by bromine atoms and dibromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,3-dibromo-2,4-dimethylbenzene. The reaction typically involves the use of bromine (Br2) and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-bis(dibromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2,4-dimethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of 1,3-dibromo-2,4-dimethylbenzene.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,3-Dibromo-2,4-bis(dibromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4-bis(dibromomethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-(dibromomethyl)benzene
  • 1,4-Dibromo-2,5-bis(bromomethyl)benzene
  • 1,2-Bis(dibromomethyl)benzene
  • 1-(Bromomethyl)-2-(dibromomethyl)benzene
  • 1,3-Bis(dibromomethyl)benzene

Uniqueness

1,3-Dibromo-2,4-bis(dibromomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring brominated compounds, such as flame retardants and polymers .

Properties

CAS No.

62750-68-9

Molecular Formula

C8H4Br6

Molecular Weight

579.5 g/mol

IUPAC Name

1,3-dibromo-2,4-bis(dibromomethyl)benzene

InChI

InChI=1S/C8H4Br6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7-8H

InChI Key

DIEWHFFGXGGNRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(Br)Br)Br)C(Br)Br)Br

Origin of Product

United States

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